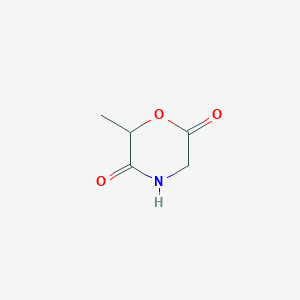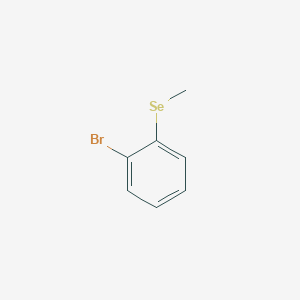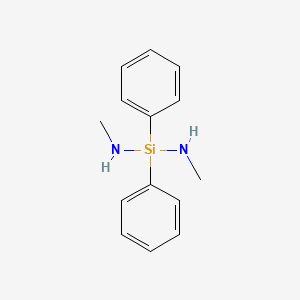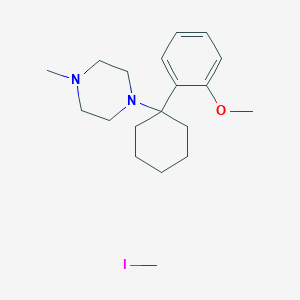
Piperazinium, 1,1-dimethyl-4-(1-(2-methoxyphenyl)cyclohexyl)-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazinium, 1,1-dimethyl-4-(1-(2-methoxyphenyl)cyclohexyl)-, iodide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinium, 1,1-dimethyl-4-(1-(2-methoxyphenyl)cyclohexyl)-, iodide typically involves the reaction of 1,1-dimethylpiperazine with 1-(2-methoxyphenyl)cyclohexyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazinium, 1,1-dimethyl-4-(1-(2-methoxyphenyl)cyclohexyl)-, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Piperazinium, 1,1-dimethyl-4-(1-(2-methoxyphenyl)cyclohexyl)-, iodide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of Piperazinium, 1,1-dimethyl-4-(1-(2-methoxyphenyl)cyclohexyl)-, iodide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets would depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine derivatives: Compounds like 1,4-dimethylpiperazine or 1-(2-methoxyphenyl)piperazine.
Cyclohexyl derivatives: Compounds like cyclohexylamine or 1-(2-methoxyphenyl)cyclohexanol.
Uniqueness
Piperazinium, 1,1-dimethyl-4-(1-(2-methoxyphenyl)cyclohexyl)-, iodide is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other similar compounds. Its combination of a piperazine ring with a methoxyphenyl-substituted cyclohexyl group may result in unique interactions with biological targets.
Eigenschaften
CAS-Nummer |
21602-40-4 |
|---|---|
Molekularformel |
C19H31IN2O |
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
iodomethane;1-[1-(2-methoxyphenyl)cyclohexyl]-4-methylpiperazine |
InChI |
InChI=1S/C18H28N2O.CH3I/c1-19-12-14-20(15-13-19)18(10-6-3-7-11-18)16-8-4-5-9-17(16)21-2;1-2/h4-5,8-9H,3,6-7,10-15H2,1-2H3;1H3 |
InChI-Schlüssel |
XYDFTTNODHLJPP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2(CCCCC2)C3=CC=CC=C3OC.CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


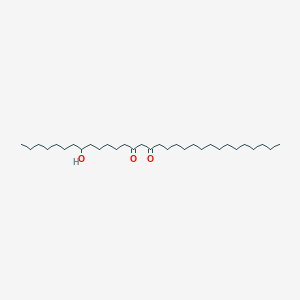
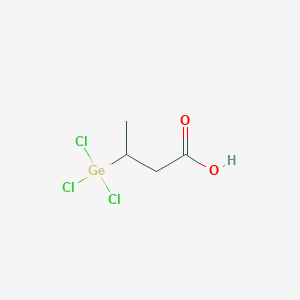
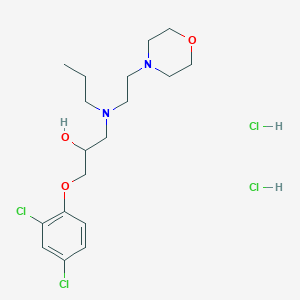
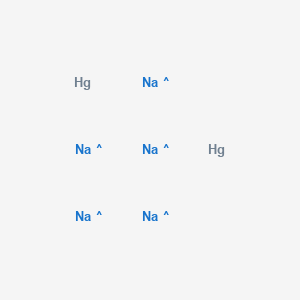
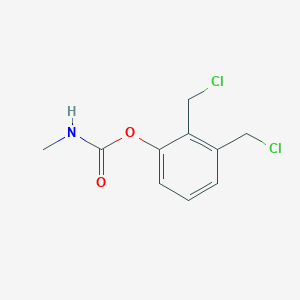
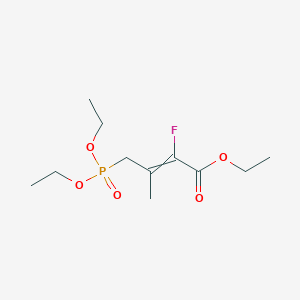
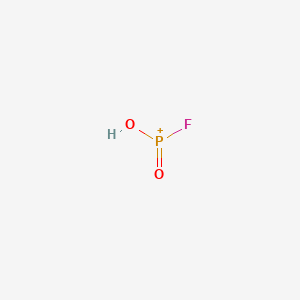
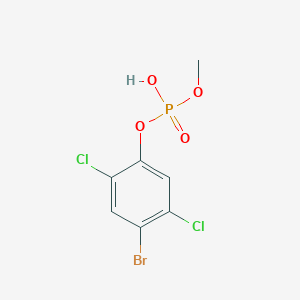
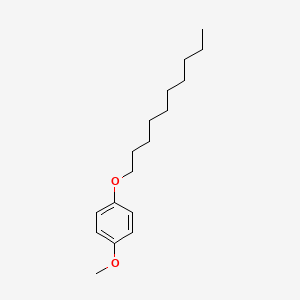

![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)
